2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide
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Overview
Description
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide is an organic compound with a complex structure that includes an acetylphenoxy group, a cyano group, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the 3-acetylphenoxy intermediate. This intermediate can be synthesized through the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The next step involves the reaction of the 3-acetylphenoxy intermediate with chloroacetonitrile to introduce the cyano group. Finally, the cyclohexylmethylamine is reacted with the intermediate to form the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The acetylphenoxy group may interact with enzymes or receptors, modulating their activity. The cyclohexylmethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(3-acetylphenoxy)acetamide: Lacks the cyano and cyclohexylmethyl groups, resulting in different chemical properties and reactivity.
N-(cyano(cyclohexyl)methyl)acetamide: Lacks the phenoxy group, affecting its biological activity and applications.
3-acetylphenoxyacetic acid: Contains a carboxylic acid group instead of the amide group, leading to different chemical behavior and uses.
Uniqueness
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(21)15-8-5-9-16(10-15)23-12-18(22)20-17(11-19)14-6-3-2-4-7-14/h5,8-10,14,17H,2-4,6-7,12H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUNFRLVDBPMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)NC(C#N)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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